ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane
Overview
Description
Ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane is a complex organosilicon compound. It is characterized by its unique structure, which includes both ethyl and methyl groups, as well as a phenylpropyl group attached to a silicon-oxygen backbone. This compound is part of the larger family of polysiloxanes, known for their versatile applications in various fields due to their unique physical and chemical properties.
Preparation Methods
The synthesis of ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane involves several steps. One common method includes the coupling reaction of a halogenated alkane with a silicon-based reagent under controlled conditions. The reaction typically requires the presence of a catalyst, such as triphenylphosphine, and may involve intermediate compounds that are further processed to yield the final product . Industrial production methods often focus on optimizing yield and purity while minimizing the use of toxic reagents and reducing operational steps .
Chemical Reactions Analysis
Ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the silicon atom.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other silicon-containing products
Scientific Research Applications
Ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical research, particularly in the development of medical implants and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible coatings for medical devices to reduce the risk of rejection and improve device longevity.
Mechanism of Action
The mechanism of action of ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane is primarily attributed to its unique physical and chemical properties. The compound’s low surface energy makes it highly hydrophobic, reducing the risk of bacterial adhesion and biofilm formation on biomedical implants. Its excellent thermal stability and chemical resistance make it ideal for use in harsh environments, such as high-temperature applications and chemical processing .
Comparison with Similar Compounds
Ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane can be compared with other similar compounds, such as:
Polydimethylsiloxane: Known for its flexibility and hydrophobic properties, widely used in medical and industrial applications.
Methyltrimethoxysilane: Used as a crosslinking agent in silicone rubber and as a precursor in the production of other organosilicon compounds.
Phenyltrimethoxysilane: Utilized in the synthesis of silicone resins and as a surface treatment agent .
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its combination of hydrophobicity, thermal stability, and chemical resistance.
Properties
IUPAC Name |
ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3Si4/c1-11-25(9,20-23(3,4)5)22-26(10,21-24(6,7)8)17-18(2)19-15-13-12-14-16-19/h12-16,18H,11,17H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIWBCSUINGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(O[Si](C)(C)C)O[Si](C)(CC(C)C1=CC=CC=C1)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68037-77-4 | |
Record name | Siloxanes and Silicones, Et Me, Me 2-phenylpropyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Siloxanes and Silicones, Et Me, Me 2-phenylpropyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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